N-ethyl-N-phenyl-beta-alanine
Overview
Description
N-ethyl-N-phenyl-beta-alanine: is a synthetic compound with the molecular formula C11H15NO2 It is a derivative of beta-alanine, where the amino group is substituted with an ethyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of beta-alanine with ethyl iodide and phenylamine in the presence of a base such as sodium hydroxide.
Dendrimeric Intermediates: Another approach uses dendrimeric intermediates, which are synthesized from pentaerythritol core compounds.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-ethyl-N-phenyl-beta-alanine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-ethyl-N-phenyl-beta-alanine is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving beta-alanine derivatives .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties .
Mechanism of Action
The mechanism of action of N-ethyl-N-phenyl-beta-alanine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The compound’s structure allows it to mimic or interfere with the activity of natural amino acids and neurotransmitters .
Comparison with Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid with a simpler structure, lacking the ethyl and phenyl substitutions.
Phenethylamine: An organic compound with a similar phenyl group but different functional groups and biological activity.
Uniqueness: N-ethyl-N-phenyl-beta-alanine’s unique structure, with both ethyl and phenyl substitutions, provides distinct chemical and biological properties. This makes it a valuable compound for specific applications where other beta-alanine derivatives or phenethylamines may not be suitable .
Properties
IUPAC Name |
3-(N-ethylanilino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-12(9-8-11(13)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCLQAUXMZURT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311608 | |
Record name | N-Ethyl-N-phenyl-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3334-57-4 | |
Record name | N-Ethyl-N-phenyl-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3334-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-phenyl-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001311608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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